Ethyl 2-cyano-2-ethoxyacetate
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Overview
Description
Ethyl 2-cyano-2-ethoxyacetate is an organic compound with the molecular formula C7H11NO3. It is a versatile chemical used in various synthetic applications due to its unique structure, which includes both cyano and ethoxy groups. This compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-ethoxyacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-ethoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Condensation Reactions: It can undergo Knoevenagel condensation with aldehydes to form substituted alkenes.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Condensation Reactions: Reagents like piperidine and phosphorus pentoxide are often used.
Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various cyano-substituted compounds.
Condensation Reactions: Substituted alkenes.
Hydrolysis: Cyanoacetic acid derivatives.
Scientific Research Applications
Ethyl 2-cyano-2-ethoxyacetate is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: Used as a building block in organic synthesis to produce active pharmaceutical ingredients.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-ethoxyacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These properties make it a valuable intermediate in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.
Methyl cyanoacetate: Similar but with a methyl group instead of an ethyl group.
Ethyl (hydroxyimino)cyanoacetate: Contains an additional hydroxyimino group.
Uniqueness
Ethyl 2-cyano-2-ethoxyacetate is unique due to the presence of both cyano and ethoxy groups, which provide distinct reactivity patterns compared to its analogs. This dual functionality allows for a broader range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
ethyl 2-cyano-2-ethoxyacetate |
InChI |
InChI=1S/C7H11NO3/c1-3-10-6(5-8)7(9)11-4-2/h6H,3-4H2,1-2H3 |
InChI Key |
BXDZDWBPNBOBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C#N)C(=O)OCC |
Origin of Product |
United States |
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